molecular formula C15H10N2O4 B11846489 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione CAS No. 83907-65-7

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B11846489
CAS No.: 83907-65-7
M. Wt: 282.25 g/mol
InChI Key: SXGLTZQCRMQKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitrophenyl group attached to the isoquinoline core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione typically involves the condensation of isoquinoline derivatives with nitrobenzene derivatives under specific reaction conditions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The isoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities and structural similarity to 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione.

    Quinoline: Another nitrogen-containing heterocycle with similar chemical properties.

    Isoquinoline: The parent compound of this compound, sharing the same core structure.

Uniqueness

This compound is unique due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological properties compared to other isoquinoline derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

CAS No.

83907-65-7

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(4-nitrophenyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C15H10N2O4/c18-14-9-10-3-1-2-4-13(10)15(19)16(14)11-5-7-12(8-6-11)17(20)21/h1-8H,9H2

InChI Key

SXGLTZQCRMQKFQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.